molecular formula C14H12ClNO3 B8814110 Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B8814110
M. Wt: 277.70 g/mol
InChI Key: VCLVQHPZRKAUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate is a useful research compound. Its molecular formula is C14H12ClNO3 and its molecular weight is 277.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)12-3-2-4-13(17)16(12)9-10-5-7-11(15)8-6-10/h2-8H,9H2,1H3

InChI Key

VCLVQHPZRKAUIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=O)N1CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ice-cooled methyl 6-hydroxypyridine-2-carboxylate (800 mg), DME (10.5 mL), and DMF (2.6 mL) was added sodium hydride (55% oil dispersion, 240 mg), followed by stirring for 10 minutes. To this was added lithium bromide (910 mg), and then the mixture was stirred at room temperature for 15 minutes and further 4-chlorobenzylbromide (2.15 g) was added thereto. This mixture was stirred at 65° C. for 20 hours. Water was added thereto, followed by extraction with ethyl acetate-diethyl ether, and the organic layer was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate (270 mg; Example 41a) and methyl 6-[(4-chlorobenzyl)oxy]pyridine-2-carboxylate (448 mg; Example 41b), as a colorless oily substance, respectively.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
2.15 g
Type
reactant
Reaction Step Four

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